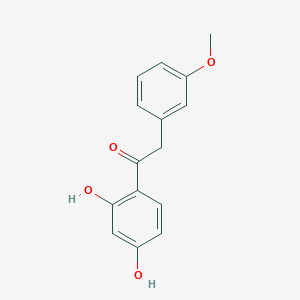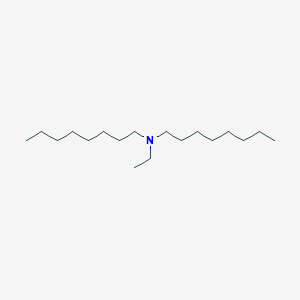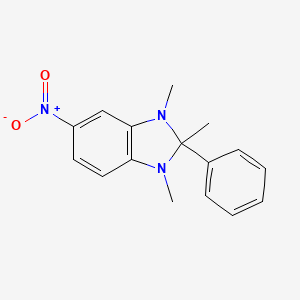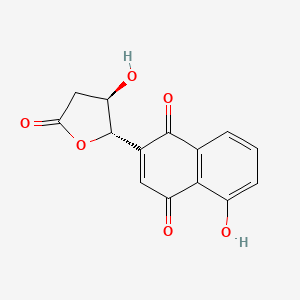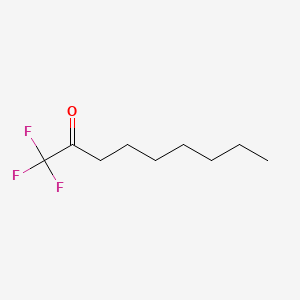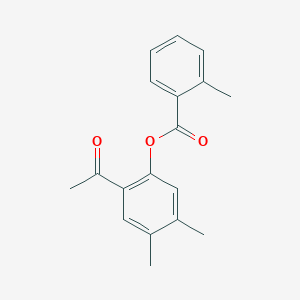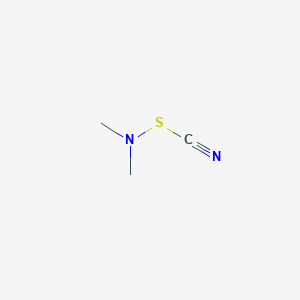
Dimethylazanyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylazanyl thiocyanate is an organic compound that contains both a dimethylamino group and a thiocyanate group
Méthodes De Préparation
Dimethylazanyl thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of dimethylamine with thiocyanogen. The reaction typically occurs under mild conditions and yields this compound as the primary product. Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Dimethylazanyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides, to form a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethylazanyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing sulfur or nitrogen atoms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: this compound is used in the production of specialty chemicals, including dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism by which dimethylazanyl thiocyanate exerts its effects involves interactions with various molecular targets. The thiocyanate group can interact with proteins and enzymes, potentially inhibiting their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Dimethylazanyl thiocyanate can be compared with other similar compounds, such as:
Methylazanyl thiocyanate: Contains a single methyl group instead of two, leading to different chemical properties and reactivity.
Ethylazanyl thiocyanate: Contains an ethyl group, which affects its solubility and reactivity compared to this compound.
Phenylazanyl thiocyanate: Contains a phenyl group, resulting in different electronic and steric effects.
The uniqueness of this compound lies in its combination of the dimethylamino and thiocyanate groups, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
926-68-1 |
|---|---|
Formule moléculaire |
C3H6N2S |
Poids moléculaire |
102.16 g/mol |
Nom IUPAC |
dimethylamino thiocyanate |
InChI |
InChI=1S/C3H6N2S/c1-5(2)6-3-4/h1-2H3 |
Clé InChI |
LEZSSELPWDYOHM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate](/img/structure/B14145150.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
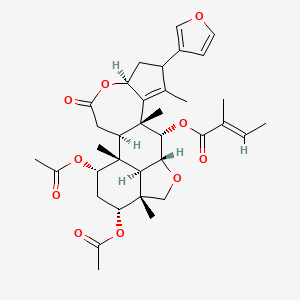
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
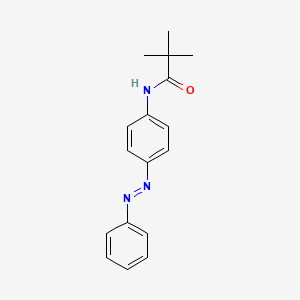

![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)
